molecular formula C18H36N4O3 B1336798 (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

Cat. No.: B1336798
M. Wt: 356.5 g/mol
InChI Key: CYLLPCVOISPTLZ-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first leucine residue is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the amine group.

    Coupling: The next protected leucine residue is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

    Repetition: Steps 2 and 3 are repeated until the desired tripeptide is formed.

    Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction would yield the original peptide with free thiol groups .

Scientific Research Applications

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide involves its ability to form hydrogen bonds and hydrophobic interactions. These interactions facilitate the self-assembly of the peptide into unique structures, such as hydrophobic pores. The amide groups at the C-terminus play a crucial role in stabilizing these structures through intermolecular hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide is unique due to its tripeptide structure, which allows for specific self-assembly properties not observed in shorter or longer peptides. The presence of three leucine residues provides a balance of hydrophobic interactions and hydrogen bonding, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H36N4O3

Molecular Weight

356.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C18H36N4O3/c1-10(2)7-13(19)17(24)22-15(9-12(5)6)18(25)21-14(16(20)23)8-11(3)4/h10-15H,7-9,19H2,1-6H3,(H2,20,23)(H,21,25)(H,22,24)/t13-,14-,15-/m0/s1

InChI Key

CYLLPCVOISPTLZ-KKUMJFAQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N

sequence

LLL

Origin of Product

United States

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